molecular formula C21H20ClN3O4S B426824 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide CAS No. 695174-96-0

2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B426824
CAS No.: 695174-96-0
M. Wt: 445.9g/mol
InChI Key: KAEUTUFSXLGKLA-UHFFFAOYSA-N
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Description

2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxy phenylsulfonyl group and a pyridinylmethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-pyridinylmethyl acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
  • 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

695174-96-0

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClN3O4S/c1-29-20-8-7-17(13-19(20)22)25(30(27,28)18-5-3-2-4-6-18)15-21(26)24-14-16-9-11-23-12-10-16/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

KAEUTUFSXLGKLA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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